Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate
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Overview
Description
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is a chemical compound with the molecular formula C10H11Cl2N3O2 and a molecular weight of 276.12 g/mol It is known for its unique structure, which includes a hydrazono group attached to a dichlorophenyl ring
Preparation Methods
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl 2-aminoacetate with 2,4-dichlorophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazono group to an amine group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dichlorophenyl ring can interact with hydrophobic regions of proteins, potentially altering their activity .
Comparison with Similar Compounds
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate can be compared with similar compounds such as:
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-butanoate: This compound has a butanoate group, providing different chemical properties and reactivity.
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-pentanoate: This compound has a pentanoate group, which can affect its solubility and interaction with biological molecules.
Properties
IUPAC Name |
ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFKHQNRZCFCMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)Cl)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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